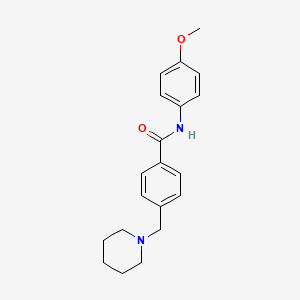

![molecular formula C21H15IN2OS B4615753 2-iodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B4615753.png)

2-iodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide

Vue d'ensemble

Description

"2-iodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide" is a compound of interest in the field of organic chemistry, particularly in the context of benzothiazoles, which are known for their significant biological activities and potential applications in medicinal chemistry.

Synthesis Analysis

- Ravinaik et al. (2021) described the synthesis of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, starting from 2-(4-methylphenyl)acetic acid, 1,2,3-trimethoxybenzene, and substituted benzoyl chlorides (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Molecular Structure Analysis

- The molecular structure of related compounds has been characterized using various spectroscopic techniques. Senthilkumar et al. (2021) synthesized and characterized N-[4-(1,3-benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide through techniques like NMR, FT-IR, and mass spectroscopy (Senthilkumar, Umarani, & Satheesh, 2021).

Chemical Reactions and Properties

- The reactivity of benzothiazoles in various chemical reactions, such as oxidative cyclization, has been explored. Naresh, Kant, & Narender (2014) reported the molecular iodine-mediated oxidative cyclization of benzothiazoles, leading to the formation of new classes of compounds (Naresh, Kant, & Narender, 2014).

Applications De Recherche Scientifique

Anticancer and Antimicrobial Applications

A foundational aspect of the research into 2-iodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide and related derivatives concerns their promising anticancer and antimicrobial properties. The synthesis of benzothiazole derivatives has been highlighted in studies evaluating their efficacy against multiple cancer cell lines, including breast, lung, colon, and ovarian cancers. These compounds have shown moderate to excellent anticancer activity, often surpassing reference drugs like etoposide in terms of potency (Ravinaik et al., 2021). Concurrently, antimicrobial studies underscore the potential of benzothiazole derivatives as agents against various pathogenic strains, demonstrating a pronounced effect especially against Gram-positive bacteria and Candida strains (Bikobo et al., 2017).

Radioiodinated Derivatives for Tumor Hypoxia Identification

The synthesis and evaluation of radioiodinated nitroimidazole analogues, including those related to benzothiazole structures, mark significant progress in identifying and targeting tumor hypoxia. These compounds have been successful in accumulating within hypoxic tumor cells, presenting a method for distinguishing between aerobic and anaerobic tumor environments, with implications for diagnostic imaging and targeted therapy (Li et al., 2005).

Organic Synthesis and Material Development

The versatility of 2-iodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide extends to its utility in organic synthesis and material development. Palladium-catalysed carbonylation processes have been employed to derive novel compounds from 2-iodoaniline derivatives, showcasing the potential for creating diverse organic molecules and materials with specific functional properties (Ács et al., 2006).

Fluorescent Derivatives for Bioimaging

The creation of fluorescent derivatives based on benzothiazole frameworks offers avenues for bioimaging and molecular tracking. Synthesis strategies aiming at benzothiazole- and benzimidazole-based heterocycles have introduced compounds with promising photo-physical properties, applicable in fluorescence microscopy and related imaging techniques to monitor biological processes in real time (Padalkar et al., 2011).

Propriétés

IUPAC Name |

2-iodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15IN2OS/c1-13-6-11-18-19(12-13)26-21(24-18)14-7-9-15(10-8-14)23-20(25)16-4-2-3-5-17(16)22/h2-12H,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAACAGLZGZKXFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15IN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (5-{[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4615679.png)

![4-isobutyl-5-{5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4615698.png)

![{4-[2-(2-pyridinyl)ethoxy]phenyl}amine dihydrochloride](/img/structure/B4615708.png)

![5-(4-fluorophenyl)-1-(2-furylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4615718.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{4-[(ethylamino)sulfonyl]phenyl}propanamide](/img/structure/B4615724.png)

![5-phenyl-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4615727.png)

![3-(4-methylphenyl)-7-(3-pyridinyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B4615736.png)

![3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4615746.png)

![2-{[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]methyl}benzonitrile](/img/structure/B4615756.png)

![3-(4-fluorophenyl)-5-methyl-7-(4-morpholinyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4615767.png)

![[1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-(3-methoxybenzyl)-3-piperidinyl]methanol](/img/structure/B4615774.png)

![2-{[4-isobutyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B4615782.png)